1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride

Catalog No.
S15655937
CAS No.
M.F
C12H23ClN2O
M. Wt
246.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Amino-N-cyclopentylcyclohexane-1-carboxamide hyd...

Product Name

1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride

IUPAC Name

1-amino-N-cyclopentylcyclohexane-1-carboxamide;hydrochloride

Molecular Formula

C12H23ClN2O

Molecular Weight

246.78 g/mol

InChI

InChI=1S/C12H22N2O.ClH/c13-12(8-4-1-5-9-12)11(15)14-10-6-2-3-7-10;/h10H,1-9,13H2,(H,14,15);1H

InChI Key

TWINFLHJMFOMDF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2CCCC2)N.Cl

1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride is a chemical compound characterized by its unique structure, which includes an amino group, a cyclopentyl group, and a cyclohexane ring. This compound features a carboxamide functional group, which is known for its ability to form hydrogen bonds, enhancing its solubility and reactivity in biological systems. The hydrochloride salt form aids in its stability and bioavailability.

The chemical reactivity of 1-amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride can be categorized into several types of reactions:

  • Oxidation: The amino group can be oxidized to yield nitroso or nitro derivatives.
  • Reduction: The carboxamide group may undergo reduction to form the corresponding amine.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride exhibits significant biological activity due to its structural features. It may interact with specific receptors or enzymes within biological systems, potentially modulating their activity. The presence of both the amino and carboxamide groups allows for hydrogen bonding with biological targets, which can influence pharmacological effects such as anti-inflammatory or analgesic properties. Further studies are necessary to elucidate its precise mechanisms of action.

The synthesis of 1-amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Cyclopentyl and Cyclohexane Frameworks: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Amino and Carboxamide Groups: The amino group is introduced via nucleophilic substitution or reduction processes, while the carboxamide functionality is formed through amide coupling reactions.
  • Hydrochloride Salt Formation: The final step often involves reacting the free base with hydrochloric acid to produce the hydrochloride salt.

These reactions are usually conducted under controlled conditions using solvents like ethanol or methanol and may require catalysts to enhance yield.

1-Amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride has potential applications in medicinal chemistry, particularly as a building block for developing pharmaceuticals targeting various biological pathways. Its unique structural properties may also lend themselves to research in drug design, especially in creating selective inhibitors or modulators for specific enzymes or receptors.

Interaction studies involving 1-amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride focus on its binding affinity and activity against various biological targets. Preliminary studies suggest that it may interact with receptors involved in pain modulation and inflammation, although detailed pharmacokinetic and pharmacodynamic profiles are still under investigation. Understanding these interactions is crucial for assessing its therapeutic potential.

Several compounds share structural similarities with 1-amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride. Notable examples include:

  • 3-Amino-N-cyclopropylcyclohexane-1-carboxamide: This compound features a cyclopropyl group instead of cyclopentyl, which may influence its biological activity and reactivity.
  • Rac-(1R,3S)-3-amino-N-cyclopropylcyclohexane-1-carboxamide: Similar in structure but differing in stereochemistry, potentially affecting pharmacological properties.

Uniqueness

The uniqueness of 1-amino-N-cyclopentylcyclohexane-1-carboxamide hydrochloride lies in its specific combination of functional groups and ring structures. This distinct arrangement contributes to its unique chemical reactivity and potential biological activity compared to similar compounds. Its pharmacokinetic and pharmacodynamic properties may also differ significantly from those of related compounds, making it a valuable candidate for further research and application in drug development.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

246.1498911 g/mol

Monoisotopic Mass

246.1498911 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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